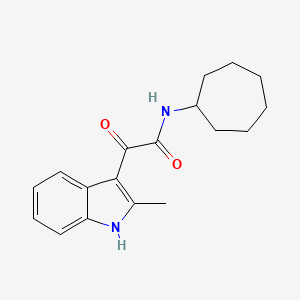

N-cycloheptyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Description

N-cycloheptyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic indole-oxoacetamide derivative characterized by a 2-methyl-substituted indole core linked to a cycloheptylamine moiety via an oxoacetamide bridge.

Properties

IUPAC Name |

N-cycloheptyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-12-16(14-10-6-7-11-15(14)19-12)17(21)18(22)20-13-8-4-2-3-5-9-13/h6-7,10-11,13,19H,2-5,8-9H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNYWYXNFOLINIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3CCCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Cycloheptyl Group: The cycloheptyl group can be introduced through a nucleophilic substitution reaction, where a suitable cycloheptyl halide reacts with the indole derivative.

Formation of the Oxoacetamide Moiety: The final step involves the formation of the oxoacetamide moiety through an acylation reaction, where the indole derivative reacts with an acyl chloride or anhydride in the presence of a base.

Industrial Production Methods

Industrial production of N-cycloheptyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the cycloheptyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of reduced indole derivatives.

Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

N-cycloheptyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.

Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Industrial Applications: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various enzymes and receptors, modulating their activity. The cycloheptyl group and oxoacetamide moiety may enhance the compound’s binding affinity and specificity towards its targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Substituent Variations in the Amide Side Chain

The cycloheptyl group distinguishes the target compound from analogs with smaller or structurally distinct substituents:

*Molecular weight calculated based on formula C₁₈H₂₀N₂O₂.

Key Observations :

Modifications in the Indole Core

The 2-methyl substitution on the indole ring is a critical feature shared with compounds like N-cyclopropyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide . This substitution is absent in analogs such as N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide , which lack the methyl group.

Impact of 2-Methyl Substitution :

- Steric Effects : The methyl group may shield the indole nitrogen, reducing hydrogen-bonding capacity but improving metabolic stability by hindering oxidative metabolism at the indole position.

- Electronic Effects : Electron-donating methyl groups could modulate the electron density of the indole ring, influencing π-π stacking interactions with aromatic residues in target proteins.

Physicochemical and Pharmacokinetic Predictions

- Metabolic Stability : Bulky substituents like cycloheptyl may reduce cytochrome P450-mediated metabolism, extending half-life .

- Toxicity : Structural alerts (e.g., oxoacetamide) are common in these compounds; cycloheptyl’s size may mitigate reactive metabolite formation compared to smaller substituents.

Biological Activity

N-cycloheptyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

N-cycloheptyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has the following chemical formula:

| Property | Value |

|---|---|

| Molecular Formula | C17H22N2O |

| Molecular Weight | 286.37 g/mol |

| IUPAC Name | N-cycloheptyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |

| CAS Number | Not available |

The structure of the compound includes an indole moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

The biological activity of N-cycloheptyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that this compound may modulate the activity of various enzymes and receptors involved in critical biochemical pathways.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes that are pivotal in metabolic pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation.

- Receptor Modulation : The indole structure allows for interaction with serotonin receptors, which could influence mood and anxiety-related pathways.

Anticancer Activity

Several studies have explored the anticancer properties of N-cycloheptyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide. In vitro experiments demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.4 |

| A549 (Lung Cancer) | 12.8 |

| HeLa (Cervical Cancer) | 10.5 |

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Anti-inflammatory Effects

In animal models, N-cycloheptyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has been shown to reduce inflammation markers significantly. The administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential utility in treating inflammatory diseases.

Case Studies

- Case Study on Cancer Treatment : A study involving mice with induced tumors showed that treatment with N-cycloheptyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide led to a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues.

- Case Study on Inflammation : In a model of acute inflammation induced by carrageenan, administration of the compound resulted in a significant decrease in paw edema, demonstrating its anti-inflammatory efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.